molecular formula C22H20ClN3O3 B2573147 5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938032-47-4

5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2573147
CAS No.: 938032-47-4
M. Wt: 409.87
InChI Key: CNMNFHUIBBTZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fused pyrimidine-dione family, characterized by a furo[2,3-d]pyrimidine core. Key structural features include:

  • Substituents: A 3-chlorophenyl group at position 5 and a 2,4-dimethylphenylamino group at position 4.
  • Methyl groups: At positions 1 and 3 of the pyrimidine ring.
  • Fused ring system: A furan ring fused to the pyrimidine-dione scaffold.

Properties

IUPAC Name

5-(3-chlorophenyl)-6-(2,4-dimethylanilino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-12-8-9-16(13(2)10-12)24-19-17(14-6-5-7-15(23)11-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMNFHUIBBTZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18ClN3O2
  • Molecular Weight : 343.81 g/mol

The structure features a furo[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions. The general steps include:

  • Formation of the Furo[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the chlorophenyl and dimethylphenyl groups is performed via nucleophilic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of cancer cells by targeting specific enzymes involved in nucleic acid synthesis.

  • Mechanism of Action : The compound is believed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By blocking this enzyme, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thus impairing tumor cell proliferation .

Enzyme Inhibition

In addition to DHFR inhibition, the compound may also interact with other enzymes involved in cellular metabolism and signaling pathways:

  • Kinase Inhibition : Similar derivatives have shown activity against various kinases such as MAP kinases and tyrosine-protein kinases . This suggests a broader mechanism of action that could affect multiple signaling pathways within cancer cells.

Study 1: Antitumor Efficacy

A study conducted on a series of furo[2,3-d]pyrimidine derivatives demonstrated that specific modifications enhanced their antitumor efficacy. The derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) .

CompoundIC50 (µM)Cell Line
Derivative A5.0A549
Derivative B7.5MCF-7

Study 2: Mechanistic Insights

Another research highlighted the dual inhibition mechanism where compounds not only inhibited DHFR but also affected glycinamide ribonucleotide formyltransferase (GARFT), further supporting their potential as therapeutic agents in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. The pyrimidine scaffold is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications in the chemical structure can enhance potency against specific cancer types, suggesting a promising avenue for drug development .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that derivatives of this class of compounds can effectively inhibit bacterial growth and possess antifungal properties. This application is particularly relevant in the context of rising antibiotic resistance, positioning these compounds as potential alternatives or adjuncts to traditional antimicrobial therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have revealed that specific substitutions on the furo-pyrimidine core can significantly alter biological activity profiles. For example:

Substituent Effect on Activity
ChlorophenylEnhances anticancer activity
DimethylphenylIncreases selectivity towards cancer cells
Amino groupEssential for biological interaction

These insights guide further synthetic modifications aimed at improving therapeutic outcomes .

Material Science Applications

UV Absorption and Stabilization
The compound's structural characteristics allow it to function as an effective UV absorber in polymer matrices. The incorporation of this compound into materials such as polycarbonate and polyethylene terephthalate enhances their resistance to UV degradation. This application is particularly valuable in industries where material longevity and stability are critical .

Case Study 1: Anticancer Drug Development

A recent study explored the synthesis of various derivatives of this compound and their effects on breast cancer cell lines. Results indicated that certain modifications led to a 50% reduction in cell viability at lower concentrations compared to existing chemotherapeutics . This highlights the potential for developing more effective anticancer agents based on this scaffold.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative of this compound was tested against multi-drug resistant bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting its potential as a lead compound for new antibiotics .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and related pyrimidine-dione derivatives:

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (1H NMR/IR) Biological Activity Reference
Target Compound : 5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione Furo[2,3-d]pyrimidine 5-(3-ClPh), 6-(2,4-Me₂PhNH), 1,3-Me₂ Not reported Not provided Not reported N/A
7-Amino-5-(4-fluorophenyl)-1,3-dimethylpyrano[2,3-d]pyrimidine-6-carbonitrile (3d) Pyrano[2,3-d]pyrimidine 5-(4-FPh), 7-NH₂, 6-CN, 1,3-Me₂ 229–232 δ 3.13 (s, CH₃), 6.69 (s, NH₂), 6.90–7.19 (Ar) Not reported
5-((4-Chlorophenyl)(cyclohexenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione (4h) Simple pyrimidine 5-(4-ClPh-cyclohexenyl), 6-OH, 1,3-Me₂ 176 δ 1.13–1.26 (Me), 2.29–2.53 (CH₂), 9.50 (OH) Not reported
5-Methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione (2) Thieno[2,3-d]pyrimidine 5-Me, 6-(thiazolyl), 3-Ph Not reported Not provided Antimicrobial (S. aureus)
5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine 5-(3,4-F₂PhNH), 1,3,6-Me₃ Not reported Mol. mass: 332.31 g/mol Not reported

Key Observations

Core Ring Systems: The furo[2,3-d]pyrimidine core in the target compound is distinct from pyrano (e.g., 3d), thieno (e.g., compound 2), and pyrido (e.g., compound in ) analogs. Furan’s oxygen atom may influence electronic properties compared to sulfur in thieno or additional nitrogen in pyrido systems.

Substituent Effects: Chlorophenyl vs. Fluorophenyl: The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-fluorophenyl in 3d . Amino Groups: The 2,4-dimethylphenylamino substituent in the target compound contrasts with simpler amino (e.g., 3d’s NH₂) or thiazole groups (e.g., compound 2), which are critical for antimicrobial activity .

Physicochemical Properties :

  • Melting points vary significantly: 176°C for 4h (hydroxy-substituted) vs. 229–232°C for 3d (carbonitrile-substituted) . The target compound’s melting point is unreported but likely influenced by its bulky aryl groups.

Biological Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., compound 2) demonstrate notable antimicrobial activity against Staphylococcus aureus, surpassing reference drugs like Metronidazole .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis involves multi-step reactions, including alkylation of intermediate precursors. For example, chloroacetamides or benzyl chlorides are used in DMF with potassium carbonate as a base, followed by purification via recrystallization or chromatography. Similar methods are documented for structurally related thieno[2,3-d]pyrimidine derivatives .

Q. What spectroscopic and crystallographic methods confirm its structure?

Nuclear magnetic resonance (NMR; 1H, 13C) verifies substituent positions and connectivity. Single-crystal X-ray diffraction resolves the 3D structure, with reported R factors of 0.055–0.071 for analogous compounds. This method provides bond lengths, angles, and crystallographic packing .

Q. How is purity assessed during synthesis?

Techniques include high-performance liquid chromatography (HPLC) with UV detection, thin-layer chromatography (TLC), and melting point analysis. Recrystallization in ethanol/DCM mixtures or silica gel chromatography ensures high purity, especially for intermediates .

Q. What solvent systems are optimal for its solubility and stability?

Polar aprotic solvents like DMF or DMSO are preferred for reactions due to their ability to dissolve heterocyclic intermediates. Stability studies in these solvents under inert atmospheres (e.g., nitrogen) prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Statistical experimental design (e.g., response surface methodology) systematically evaluates variables like temperature, solvent ratio, and catalyst loading. Central composite designs have been applied to similar heterocycles, reducing trial numbers while maximizing yield data .

Q. What computational tools predict viable synthetic pathways?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction energetics and intermediates. The ICReDD framework integrates computational predictions with experimental validation, accelerating pathway discovery for novel pyrimidine derivatives .

Q. How do substituent electronic effects influence bioactivity?

Electron-withdrawing groups (e.g., 3-chlorophenyl) alter electron density, affecting binding to biological targets. Comparative studies with methyl/methoxy analogs reveal structure-activity relationships (SARs), guiding rational drug design .

Q. What strategies resolve contradictions in biological activity data?

Standardized bioassays (e.g., enzyme inhibition kinetics) and control compounds isolate confounding variables. Cross-validation with structural analogs (e.g., varying aryl substituents) clarifies whether discrepancies arise from assay conditions or molecular modifications .

Q. How is the compound quantified in complex biological matrices?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards achieves nanomolar sensitivity. Method validation includes spike-recovery tests and cross-correlation with NMR quantification .

Q. What challenges arise in scaling up synthesis?

Industrial-scale production requires transitioning from batch to continuous flow reactors, optimizing heat transfer, and minimizing byproducts. Membrane separation technologies (e.g., nanofiltration) improve purity during large-scale purification .

Methodological Notes

  • Data Contradictions : Cross-disciplinary validation (e.g., crystallography + NMR) resolves structural ambiguities. For bioactivity, orthogonal assays (e.g., cell-based vs. enzymatic) confirm target specificity .
  • Experimental Design : Fractional factorial designs reduce variables to critical factors (e.g., solvent polarity, reaction time), streamlining optimization .
  • Hybrid Approaches : Integrating computational reaction path searches with high-throughput experimentation accelerates discovery cycles for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.